Cas no 61667-19-4 (5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one)

5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one
- 5-amino-6-(2-hydroxyethylamino)-1H-pyrimidin-4-one
- 5-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one
- SB55990
- 5-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one
- 61667-19-4
- DTXSID60492184
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- Inchi: InChI=1S/C6H10N4O2/c7-4-5(8-1-2-11)9-3-10-6(4)12/h3,11H,1-2,7H2,(H2,8,9,10,12)
- InChI Key: KXSORAPXDVLKGV-UHFFFAOYSA-N
- SMILES: C(CO)NC1=C(C(=NC=N1)O)N
Computed Properties
- Exact Mass: 170.0805
- Monoisotopic Mass: 170.08037557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 99.7Ų
Experimental Properties
- PSA: 99.74
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164842-1g |
5-amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one |
61667-19-4 | 95% | 1g |
$455 | 2023-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739213-1g |
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3h)-one |
61667-19-4 | 98% | 1g |
¥4057.00 | 2024-05-06 | |
Chemenu | CM164842-1g |
5-amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one |
61667-19-4 | 95% | 1g |
$489 | 2021-08-05 |
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one Related Literature
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
Additional information on 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one
Comprehensive Overview of 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one (CAS No. 61667-19-4)
5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one (CAS No. 61667-19-4) is a specialized organic compound belonging to the pyrimidine derivative family. Pyrimidines are heterocyclic aromatic compounds that play a critical role in biochemistry, particularly in the structure of nucleic acids like DNA and RNA. This specific derivative, with its unique amino and hydroxyethyl functional groups, has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug development and molecular biology.
The compound's molecular formula and structural features make it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its role as a building block for more complex molecules, especially those targeting enzyme inhibition or nucleotide analog synthesis. The presence of both amino and hydroxyethyl groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties for specific applications.
In recent years, the demand for pyrimidine derivatives like 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one has surged due to their relevance in developing antiviral and anticancer agents. The COVID-19 pandemic has further highlighted the importance of nucleotide analogs in antiviral drug discovery, making this compound a subject of renewed interest. Its potential to serve as a precursor for molecules that mimic natural nucleotides positions it as a valuable asset in medicinal chemistry.
From a synthetic perspective, the compound's hydroxyethyl moiety offers opportunities for further functionalization, such as esterification or ether formation, which can enhance its solubility or bioavailability. These modifications are crucial in drug design, where optimizing pharmacokinetic properties is often as important as achieving the desired biological activity. The amino group, on the other hand, provides a handle for conjugation or additional derivatization, expanding the compound's utility in creating targeted therapeutics.
Beyond pharmaceuticals, 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one finds applications in agrochemical research, where pyrimidine derivatives are explored for their herbicidal or fungicidal properties. The compound's ability to interfere with metabolic pathways in plants or microorganisms makes it a candidate for developing new crop protection agents, aligning with the growing need for sustainable agricultural solutions.
Analytical characterization of this compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods confirm its purity and structural integrity, which are critical for research and industrial applications. The compound's stability under various conditions is also a subject of study, as it influences storage, handling, and formulation strategies.
In the context of green chemistry, researchers are exploring ecofriendly synthesis routes for 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one, minimizing hazardous byproducts and energy consumption. This aligns with the broader trend toward sustainable chemical production, addressing environmental concerns while maintaining efficiency and yield. Such efforts are particularly relevant given the compound's potential scalability for industrial applications.
The compound's mechanism of action in biological systems often involves interactions with enzymes or receptors that recognize pyrimidine structures. This property is exploited in drug design, where 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one can serve as a scaffold for developing inhibitors or modulators of specific biological targets. Understanding these interactions at the molecular level is a key focus of current research, facilitated by computational modeling and structural biology techniques.
As the scientific community continues to explore the therapeutic potential of pyrimidine-based compounds, 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one remains a compound of significant interest. Its balanced properties—combining reactivity with stability, and simplicity with versatility—make it a valuable tool in both academic and industrial settings. Future directions may include its incorporation into more complex drug delivery systems or its use in probing fundamental biochemical processes.
In summary, 5-Amino-6-((2-hydroxyethyl)amino)pyrimidin-4(3H)-one (CAS No. 61667-19-4) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its role in advancing pharmaceutical research, coupled with its potential in agrochemical and biochemical applications, underscores its importance in contemporary chemistry. As research progresses, this compound is likely to remain at the forefront of innovations in drug discovery and molecular design.
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